
6-Fluoronaphthalen-1-ol
Overview
Description
6-Fluoronaphthalen-1-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 1st position on the naphthalene ring. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoronaphthalen-1-ol typically involves the fluorination of naphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction where naphthalen-1-ol is treated with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 6-fluoronaphthalen-1-one.
Reduction: The compound can be reduced to form 6-fluoronaphthalen-1-amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Scientific Research Applications
6-Fluoronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoronaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 6-Fluoronaphthalen-2-ol
- 6-Fluoronaphthalen-1-amine
- 6-Fluoronaphthalen-1-one
Comparison: 6-Fluoronaphthalen-1-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. For example, 6-Fluoronaphthalen-2-ol, with the hydroxyl group at the 2nd position, may exhibit different reactivity and biological activity. Similarly, 6-Fluoronaphthalen-1-amine and 6-Fluoronaphthalen-1-one, with amine and ketone groups respectively, have different chemical behaviors and applications .
Biological Activity
6-Fluoronaphthalen-1-ol is a naphthalene derivative characterized by a hydroxyl group at the 1-position and a fluorine atom at the 6-position. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₇FO
- Molecular Weight : 162.16 g/mol
- Appearance : White crystalline solid, soluble in organic solvents (e.g., ethanol, diethyl ether) but poorly soluble in water.
The structural features of this compound contribute to its biological activity. The hydroxyl group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity, facilitating interactions with lipid membranes.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Anticancer Activity : Research indicates that this compound can induce apoptosis and cell cycle arrest in cancer cells. For instance, a study demonstrated that a derivative of this compound (referred to as compound 6a ) exhibited significant cytotoxic activity against MDA-MB-231 breast cancer cells by inducing S phase arrest and apoptosis .
- Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests its relevance in drug metabolism and pharmacokinetics, potentially affecting the efficacy and safety profiles of co-administered drugs.
Anticancer Studies
A notable study focused on the synthesis and evaluation of naphthalene-substituted triazole derivatives, including this compound. The results indicated that compound 6a significantly inhibited tumor growth in vivo and induced cell death through apoptosis in MDA-MB-231 cells. The study highlighted the following findings:
Parameter | Control | Compound 6a (1 μM) |
---|---|---|
Percentage of Cells in G1 | 74.39% | 39.14% |
Percentage of Cells in S | 19.84% | 36.99% |
Induction of Apoptosis | No | Yes |
These results illustrate the compound's ability to manipulate cell cycle dynamics and promote programmed cell death .
Toxicity Studies
An acute toxicity study evaluated the safety profile of compound 6a in Kunming mice. The findings revealed no mortality at doses up to 40 mg/kg, indicating a high tolerance level. However, some liver damage was observed at higher doses, necessitating further investigation into its safety .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Position of Hydroxyl Group | Biological Activity |
---|---|---|
6-Fluoronaphthalen-2-ol | 2nd | Different reactivity; less studied |
6-Fluoronaphthalen-1-amine | N/A | Potentially different pharmacological effects |
6-Fluoronaphthalen-1-one | N/A | May exhibit distinct anticancer properties |
This comparison highlights that the positioning of functional groups significantly influences the biological activity and reactivity of these compounds.
Properties
IUPAC Name |
6-fluoronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKENUCKFNDSQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704788 | |
Record name | 6-Fluoronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804498-72-4 | |
Record name | 6-Fluoronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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